2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
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Overview
Description
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonyl group attached to an isopropyl-substituted phenyl ring, a pyrimidin-2-ylamino group, and a prop-2-enenitrile moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-isopropylphenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Coupling with Pyrimidin-2-ylamine: The sulfonyl intermediate is then coupled with pyrimidin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired sulfonyl-pyrimidinyl intermediate.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine or alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Methyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
- 2-((4-(Ethyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
- 2-((4-(tert-Butyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
Uniqueness
Compared to similar compounds, 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile stands out due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its ability to interact with lipid membranes and potentially improving its bioavailability.
Properties
IUPAC Name |
(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12(2)13-4-6-14(7-5-13)23(21,22)15(10-17)11-20-16-18-8-3-9-19-16/h3-9,11-12H,1-2H3,(H,18,19,20)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUYPWKTADPYMN-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=CC=N2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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